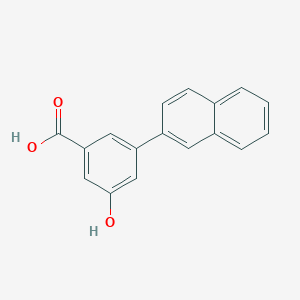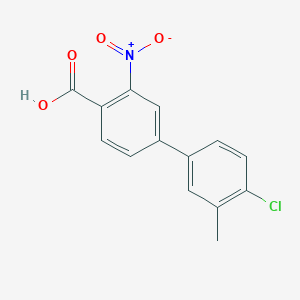
6-Chloro-2-(naphthalen-2-yl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(naphthalen-2-yl)benzoic acid, or 6-Cl-2-NPA, is a chemical compound that has been studied for its potential applications in various scientific research and laboratory experiments. 6-Cl-2-NPA is an organic compound composed of a benzene ring and a naphthalene ring, each containing a chlorine atom. This compound has a molecular weight of 241.6 g/mol and a melting point of approximately 154 °C. 6-Cl-2-NPA is soluble in water, ethanol, and other organic solvents.
Mecanismo De Acción
The mechanism of action of 6-Cl-2-NPA is not well understood, but it is believed to involve the formation of a covalent bond between the chlorine atom and the aromatic ring of the compound. This covalent bond is then broken by the addition of a proton, which leads to the formation of a carbocation intermediate. This carbocation intermediate then reacts with other molecules, such as water or ethanol, to form a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Cl-2-NPA are not well understood, but it is believed to have antimicrobial properties. The compound has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. 6-Cl-2-NPA has also been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Cl-2-NPA in laboratory experiments include its low cost and ease of synthesis. The compound is also relatively stable and can be used in a wide variety of reactions. The limitations of using 6-Cl-2-NPA in laboratory experiments include its potential toxicity and the fact that it is not soluble in all solvents.
Direcciones Futuras
There are many potential future directions for the use of 6-Cl-2-NPA in scientific research and laboratory experiments. These include further research into its antimicrobial, anti-inflammatory, and anti-cancer properties; the development of new synthesis methods for the compound; the exploration of its potential use as a catalyst in organic synthesis; and the development of new applications for the compound in the fields of medicine and biotechnology.
Métodos De Síntesis
6-Cl-2-NPA can be synthesized using a variety of methods, including the Friedel-Crafts acylation of 2-naphthol with chloroacetyl chloride, the reaction of 2-naphthol with chloroacetic anhydride, and the reaction of 2-naphthol with dichloroacetic anhydride. This compound can also be synthesized through the reaction of 2-naphthol with chloroacetic acid.
Aplicaciones Científicas De Investigación
6-Cl-2-NPA has been studied for its potential applications in various scientific research and laboratory experiments. The compound has been used in the synthesis of other compounds, such as 2-arylbenzofuranones and 2-arylbenzopyranones, and has been used as a precursor for the synthesis of other compounds, such as 2-arylbenzothiazoles. 6-Cl-2-NPA has also been used as a catalyst in the synthesis of organic compounds, such as 2-arylbenzothiazoles and 2-arylbenzopyranones.
Propiedades
IUPAC Name |
2-chloro-6-naphthalen-2-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2/c18-15-7-3-6-14(16(15)17(19)20)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVNRTRUBSDVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C(=CC=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690430 |
Source


|
| Record name | 2-Chloro-6-(naphthalen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262007-74-8 |
Source


|
| Record name | 2-Chloro-6-(naphthalen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














